N-Vinyl-2-pyrrolidone

Description

Significance and Historical Context of NVP in Polymer Science and Related Fields

The story of N-Vinyl-2-pyrrolidone is intrinsically linked to the pioneering work of German chemist Walter Julius Reppe in acetylene (B1199291) chemistry during the 1930s. sci-hub.se His research led to the synthesis of NVP in 1938, followed by the patenting of its polymer, polyvinylpyrrolidone (B124986) (PVP), in 1939. sci-hub.semdpi.com This breakthrough was of immediate significance, as PVP, under the name Kollidon, was utilized as a blood-plasma substitute during World War II due to its biocompatibility and high oxygen permeability. sci-hub.semdpi.com

The fundamental importance of NVP lies in its ability to undergo polymerization to form PVP, a polymer with a remarkable set of properties including biocompatibility, low toxicity, chemical stability, and excellent solubility in water and many organic solvents. mdpi.comresearchgate.net These characteristics have made PVP and, by extension, NVP, indispensable in a multitude of fields. researchgate.net

Historically, the production of NVP was achieved by reacting 2-pyrrolidone with acetylene under high pressure and temperature. chemicalbook.com However, advancements in chemical engineering have led to cleaner and safer manufacturing methods, such as a gas-phase dehydration process that avoids the use of acetylene. shokubai.co.jp This particular innovation was recognized with the Kirkpatrick Chemical Engineering Achievement Award in 2003. shokubai.co.jp

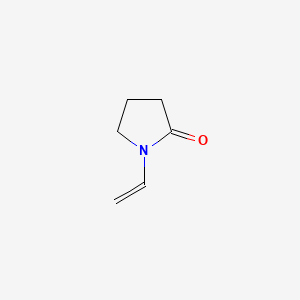

The molecular structure of NVP, a five-membered ring known as a 2-pyrrolidone, is central to its utility in polymer chemistry. sci-hub.se Its ability to readily polymerize and copolymerize allows for the creation of materials with tailored properties like enhanced adhesion, hydrophilicity, and strength. shokubai.co.jp

Scope and Objectives of NVP-Focused Research

Academic research on this compound is driven by its versatile chemical nature and the wide-ranging applications of its polymer, PVP. The primary objectives of this research are to understand, manipulate, and enhance the properties of NVP and its derivatives for specific applications.

A significant area of investigation is the use of NVP as a monomer for synthesizing a variety of homopolymers and copolymers. specialchem.com Researchers aim to create polymers with specific molecular weights and characteristics for diverse applications. wikipedia.org For example, research focuses on developing PVP-based materials for pharmaceuticals, cosmetics, and food technology. chemicalbook.com In the medical field, high-purity, injectable grades of PVP are studied for intravenous and other applications. wikipedia.org

Another major research focus is the role of NVP as a reactive diluent in radiation-curing processes. chemicalbook.comchemicalbook.com Studies explore how the addition of NVP to UV-curable coatings, inks, and adhesives can improve properties such as curing speed, adhesion, and durability. zxchem.com The objective is to develop advanced materials for applications like protective films and high-resistance coatings. chemicalbook.com

Furthermore, research delves into the creation of novel macromolecular architectures. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed to synthesize complex structures containing PVP segments. mdpi.com The goal is to design materials with responsive behaviors to external stimuli like temperature and pH for advanced applications such as controlled drug delivery and tissue regeneration. mdpi.commdpi.com

Recent research has also explored innovative applications for NVP itself, such as in formalin-free soft embalming of human cadavers for surgical training, highlighting the ongoing expansion of its research scope. nih.gov The development of new, more sustainable production processes for NVP, for instance from bio-based feedstocks, is another active area of investigation. researchgate.net

Evolution of Research Perspectives on NVP

The research perspective on this compound has evolved significantly since its initial synthesis. Initially, the focus was on the fundamental polymerization of NVP to produce polyvinylpyrrolidone (PVP) and the application of PVP as a blood plasma substitute. sci-hub.senih.gov The early work by Walter Reppe established the foundation of "Reppe Chemistry" and the basic methods for NVP polymerization. sci-hub.se

Over time, the focus broadened to encompass the wide array of applications for PVP. This led to research into controlling the molecular weight and viscosity of PVP to suit different uses in pharmaceuticals, cosmetics, and various industrial applications. wikipedia.org The use of NVP as a reactive diluent in UV-curing technologies also became a significant area of study, driven by the need for faster and more efficient manufacturing processes for coatings and inks. zxchem.comchemicalbook.com

In recent decades, the perspective has shifted towards more sophisticated and specialized applications, necessitating advanced polymer synthesis techniques. The advent of controlled radical polymerization methods like RAFT has enabled researchers to design complex macromolecular architectures with precisely defined properties. mdpi.com This has opened up new avenues of research in areas like smart materials, where PVP-based copolymers can be designed to respond to specific environmental stimuli. mdpi.com

There is also a growing emphasis on sustainability and green chemistry. This is reflected in the development of new, safer, and more environmentally friendly production methods for NVP that move away from the traditional acetylene-based process. shokubai.co.jpresearchgate.net Furthermore, the biocompatibility and low toxicity of PVP have spurred extensive research into its use in biomedical applications, including drug delivery systems, tissue engineering, and wound healing. researchgate.netmdpi.com The ability of PVP to interact with and stabilize other materials has also led to its investigation as a shape-controlling agent in the synthesis of metal nanoparticles and as a component in advanced materials for energy storage and filtration. researchgate.netacs.org

Properties

IUPAC Name |

1-ethenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNWPMSKXPGLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-39-8, 109412-11-5 | |

| Record name | Poly(vinylpyrrolidone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109412-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021440 | |

| Record name | Vinylpyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder. | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | N-Vinyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polyvinylpyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polyvinylpolypyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F | |

| Record name | N-Vinyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Povidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04 | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 3.83, 3.83 | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg | |

| Record name | N-Vinyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid | |

CAS No. |

9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer) | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Vinyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Povidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pvpp | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pvpp | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Vinylpyrrolidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylpyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-vinyl-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Povidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyvinylpolypyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLPYRROLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76H9G81541 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

13.9 °C, 13 °C, 57 °F | |

| Record name | Povidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthetic Pathways and Mechanistic Investigations of Nvp

Established Industrial Synthesis Routes of NVP

The industrial production of NVP predominantly relies on two main synthetic strategies: the vinylation of 2-pyrrolidone with acetylene (B1199291) and the amination of γ-butyrolactone with ethanolamine (B43304) followed by dehydration. chemicalbook.com

Vinylation of 2-Pyrrolidone with Acetylene

First discovered by Walter Reppe in 1939, the vinylation of 2-pyrrolidone with acetylene remains the most mature and widely used industrial method for NVP synthesis due to its cost-effectiveness. chemicalbook.com This process involves the direct reaction of 2-pyrrolidone with acetylene under high pressure and temperature. chemicalbook.com

The vinylation reaction is a base-catalyzed process, with potassium hydroxide (B78521) (KOH) being the most common catalyst. The reaction mechanism proceeds in two main stages. chemicalbook.com In the first stage, 2-pyrrolidone reacts with KOH to form the potassium salt of 2-pyrrolidone. This salt acts as the true catalytic species for the subsequent vinylation step. chemicalbook.comrsc.org The second stage involves the nucleophilic addition of the pyrrolidone anion to acetylene, forming the vinylated product, NVP. researchgate.net

The reaction is typically carried out in a liquid phase at temperatures ranging from 130 to 170°C and pressures up to 2.6 MPa. chemicalbook.com To mitigate the risk of acetylene explosion under pressure, an inert gas like nitrogen is often used to dilute the acetylene. chemicalbook.com

The presence of water in the reaction system has a significant impact on both the catalyst's activity and the selectivity of the reaction. Water is generated during the initial formation of the potassium salt of 2-pyrrolidone from KOH. chemicalbook.com This water can lead to the deactivation of the catalyst by promoting the ring-opening of the 2-pyrrolidone molecule, which results in the formation of potassium 4-aminobutyrate, an undesired by-product. chemicalbook.comrsc.org

Consequently, the removal of water from the reaction mixture is a critical step. This is typically achieved through vacuum distillation and nitrogen bubbling, with the goal of reducing the water content to below 0.2%. chemicalbook.com Strict water removal is essential for obtaining a highly active and selective catalyst. rsc.orgrsc.org Studies have shown that even minute quantities of water can lead to catalyst deactivation and a substantial reduction in the conversion of 2-pyrrolidone. rsc.org While a gradual increase in water content from 0 to 0.47 wt% has a minimal impact on selectivity, further increases can cause a significant drop in NVP selectivity from around 90% to approximately 70%. rsc.org

Industrial implementation of the vinylation of 2-pyrrolidone involves careful optimization of reaction conditions to maximize yield and ensure safety. The process is often carried out in high-pressure autoclaves or specialized reactors like liquid-phase tube or loop reactors. chemicalbook.com

Key process parameters that are optimized include:

Temperature: Typically maintained between 140°C and 180°C. chemicalbook.comgoogle.com

Pressure: Generally in the range of 0.9 to 1.5 MPa. chemicalbook.com

Catalyst Concentration: The amount of KOH is usually between 1% and 5% by weight. chemicalbook.comchemicalbook.com

To improve safety and efficiency, some processes utilize a recycle loop system. In this setup, a mixture of the recirculating lactam, vinyl lactam, and catalyst is saturated with acetylene at low temperatures and pressures. This saturated solution is then pumped into the reactor for the reaction to occur in a single liquid phase. google.com After the reaction, the crude product is purified through multistep vacuum distillation, and any unreacted 2-pyrrolidone and excess acetylene can be recycled back into the process. chemicalbook.com

Table 1: Reaction Parameters for Vinylation of 2-Pyrrolidone

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 130-180°C chemicalbook.comchemicalbook.com | Higher temperatures can lead to side reactions. |

| Pressure | 0.9-2.6 MPa chemicalbook.comchemicalbook.com | Necessary to maintain acetylene in the liquid phase. |

| Catalyst | KOH (1-5 wt%) chemicalbook.comchemicalbook.com | Forms the active potassium pyrrolidonate catalyst. |

| Water Content | < 0.2% chemicalbook.com | Crucial for maintaining catalyst activity and selectivity. |

| Acetylene | Diluted with N₂ chemicalbook.com | Mitigates explosion risk. |

Amination of γ-Butyrolactone with Ethanolamine

An alternative industrial route to NVP involves the reaction of γ-butyrolactone (GBL) with ethanolamine. chemicalbook.comresearchgate.net This pathway consists of two main steps: the synthesis of an intermediate, N-(2-hydroxyethyl)-2-pyrrolidone (HEP), followed by its dehydration to NVP. researchgate.netresearchgate.net This method was utilized by some manufacturers in China between 1995 and 2007. chemicalbook.com

The first step in this synthetic route is the formation of HEP from the reaction of γ-butyrolactone and monoethanolamine (MEA). researchgate.net The reaction involves the ring-opening of γ-butyrolactone by ethanolamine to form a 4-hydroxy-N-(2-hydroxyethyl)-butanamide intermediate. google.com This intermediate then undergoes an intramolecular dehydration reaction to yield HEP. google.com

This reaction can be carried out in the liquid phase at elevated temperatures, around 250°C, and may use water as a catalyst. google.com The process can achieve a high yield of HEP, often exceeding 90%, especially when an excess of ethanolamine is used. chemicalbook.com The resulting HEP can then be purified before the subsequent dehydration step to produce NVP. google.com

Table 2: Comparison of Industrial Synthesis Routes for NVP

| Feature | Vinylation of 2-Pyrrolidone | Amination of γ-Butyrolactone |

|---|---|---|

| Starting Materials | 2-Pyrrolidone, Acetylene wikipedia.org | γ-Butyrolactone, Ethanolamine researchgate.net |

| Catalyst | KOH (forms potassium pyrrolidonate) chemicalbook.com | Often catalyzed by water or cation exchange molecular sieves chemicalbook.comgoogle.com |

| Key Intermediate | None (direct vinylation) | N-(2-hydroxyethyl)-2-pyrrolidone (HEP) researchgate.net |

| Reaction Conditions | High pressure (up to 2.6 MPa), high temperature (130-170°C) chemicalbook.com | Elevated temperatures (e.g., 250°C for HEP synthesis) google.com |

| Advantages | Mature, cost-effective, high yield yearnintl.comchemicalbook.com | Avoids the use of hazardous acetylene |

| Disadvantages | Use of explosive acetylene, requires strict water removal chemicalbook.com | Can be a multi-step process with intermediate purification google.com |

Vapor-Phase Dehydration of HEP to NVP

A significant non-acetylenic route for the synthesis of N-Vinyl-2-pyrrolidone (NVP) involves the vapor-phase dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP). This pathway is part of a two-stage process that begins with the reaction of γ-butyrolactone (GBL) and monoethanolamine (MEA) to produce HEP. researchgate.netoup.com The subsequent step, which is the focus of this section, is the intramolecular dehydration of HEP in the gas phase to yield NVP and water as the sole byproduct. researchgate.netresearchgate.net This method is a key feature of a continuous production process for NVP. oup.com The dehydration is typically carried out by passing a vaporized mixture of HEP, often with a diluent gas like nitrogen, through a heated reactor containing a solid catalyst. google.com The reaction is generally performed at elevated temperatures, typically in the range of 300 to 400 °C. researchgate.netchemicalbook.com

Dehydration Catalysis and Reaction System Characteristics

The success of the vapor-phase dehydration of HEP to NVP is critically dependent on the catalyst and the reaction system. Catalysts for this process are often of a simple composition, with alkali or alkaline earth metal oxides supported on silica (B1680970) (SiO₂) being particularly effective. researchgate.netoup.com For instance, silica catalysts modified with these metal oxides have demonstrated excellent performance at temperatures between 360–400 °C. researchgate.net The high activity and selectivity of these catalysts are attributed to the presence of both weak acid and weak base sites on the modified silica surface. researchgate.net An infrared spectroscopic study of HEP adsorbed on such a catalyst indicated that isolated silanol (B1196071) groups on the catalyst surface play a significant role in the reaction mechanism. oup.com

Composite metal oxides are also employed. Catalysts containing oxides of zirconium, aluminum, tin, and silicon are commonly used. chemicalbook.com A composite catalyst of zirconium oxide and tin oxide, which possesses both acidic and basic centers, has been shown to have strong catalytic activity and high selectivity towards NVP. chemicalbook.com

The reaction system is characterized by continuous vapor-phase operation. Under optimized conditions, high conversion and selectivity can be achieved. For example, at a reaction temperature of 300 to 340 °C, a single-pass conversion of HEP above 70% and a selectivity to NVP of over 90% have been reported. chemicalbook.com Another study using simple sodium-doped silica for the continuous gas-phase dehydration of bio-based HEP reported an excellent selectivity of above 96 mol%. researchgate.net Surprisingly, the intentional addition of water to the dehydration process has been found to be beneficial, as it can reduce the formation of the undesirable by-product N-ethyl-2-pyrrolidone (NEP), sustain high HEP conversions, and improve selectivity to NVP. google.com

Table 1: Performance of Catalysts in Vapor-Phase Dehydration of HEP to NVP

| Catalyst System | Temperature (°C) | Conversion of HEP (%) | Selectivity to NVP (%) | Reference |

| Zirconium oxide and tin oxide composite | 300 - 340 | > 70 | > 90 | chemicalbook.com |

| Alkali metal oxide/SiO₂ | 360 - 400 | High | High | researchgate.net |

| Sodium-doped silica | Not specified | Not specified | > 96 | researchgate.net |

Vinyl Exchange Reactions (e.g., with Vinyl Acetate (B1210297) or Vinyl Ether)

Vinyl exchange, or transvinylation, represents an alternative pathway to NVP synthesis that avoids the use of acetylene. chemicalbook.com This method involves the reaction of 2-pyrrolidone with a vinyl-containing compound, such as vinyl acetate or vinyl ether. chemicalbook.com The reaction facilitates the transfer of the vinyl group from the vinyl donor to the nitrogen atom of the 2-pyrrolidone ring, forming NVP. While conceptually straightforward, this method has not gained traction in industrial applications. chemicalbook.com

Novel and Sustainable Synthesis Approaches for NVP

Utilizing Biogenic Acids for NVP Production

In the drive towards more sustainable chemical manufacturing, research has focused on utilizing renewable feedstocks. A promising approach for NVP production involves a two-step process starting from biogenic dicarboxylic acids, such as succinic acid. researchgate.netrsc.org This pathway aligns with the principles of green chemistry by replacing fossil-based raw materials with bio-based alternatives. rsc.org

The first step involves the reductive amidation of the biogenic acid with ethanolamine. researchgate.net This reaction is followed by the continuous gas-phase dehydration of the resulting N-(2-hydroxyethyl)-2-pyrrolidone intermediate to produce NVP, with water as the only by-product. researchgate.net This sustainable route has shown promising results, with a final product yield of 72 mol% or greater over the two process steps and minimal waste generation due to the use of heterogeneous catalysis. researchgate.net Life cycle assessment (LCA) studies suggest that this bio-based NVP production can reduce global warming impacts by 25–53% compared to the conventional fossil-based alternative. rsc.org

Exploration of Alternative Catalytic Systems

The development of novel and efficient catalysts is central to advancing new synthetic routes for NVP. For the sustainable pathway from biogenic acids, specific catalytic systems have been identified as being particularly effective. In the initial reductive amidation step, a carbon-supported ruthenium (Ru/C) catalyst has been identified as optimal due to its ability to activate both hydrogen and the imide carbonyl bonds. researchgate.net For the subsequent gas-phase dehydration, a simple and inexpensive sodium-doped silica catalyst provides excellent selectivity. researchgate.net

Beyond the biogenic route, other catalytic systems are being explored. Palladium-based catalysts are well-established for vinyl acetate synthesis and could be relevant for vinyl exchange reactions. nacatsoc.orgaiche.org For instance, Pd-Poly(this compound) coated on ZIF-8 has been synthesized for the catalytic hydroconversion of lauric acid, demonstrating the integration of NVP-related polymers into novel catalyst design. bcrec.id The development of heterogeneous geminal atom catalysts (GACs) is also a promising area for creating more sustainable manufacturing processes for fine chemicals, which could potentially be applied to NVP synthesis in the future. sciencedaily.com

Kinetic and Mechanistic Studies of NVP Formation

The formation of this compound (NVP) is a commercially significant process, and understanding its synthetic pathways and the underlying mechanisms is crucial for process optimization and control. The most established industrial route involves the vinylation of 2-pyrrolidone with acetylene, typically under basic catalysis. Mechanistic investigations have shed light on the key steps of this transformation, while kinetic studies, although not extensively detailed in publicly available literature, provide insights into the factors governing the reaction rate and selectivity.

Reaction Kinetics and Rate Order Determinations

Detailed kinetic studies determining the precise rate law and reaction orders for the industrial synthesis of NVP from 2-pyrrolidone and acetylene are not extensively reported in open literature. However, based on the proposed mechanism of the vinylation reaction, the rate is expected to be dependent on the concentrations of the reactants and the active catalyst.

In a related context, studies on the radical polymerization of NVP have determined the reaction orders with respect to the monomer, initiator, and chain transfer agents. For instance, in the radical polymerization of NVP initiated by 2,2'-azobisisobutyronitrile (AIBN) in the presence of mercapto acids as chain transfer agents, the reaction rate has been found to be first order with respect to the NVP monomer concentration. mdpi.combohrium.com The experimental rate orders with respect to the initiator and the mercapto acids were determined to be approximately 0.77–0.79 and 0.26, respectively. mdpi.combohrium.com These findings are close to the theoretical values derived from a kinetic model that considers the formation of a high-temperature redox initiating system between the thiolate anions of the mercapto acids and AIBN. mdpi.com

While these data pertain to the polymerization of NVP, they highlight the methodologies used for kinetic analysis in related systems. A comprehensive kinetic study of NVP synthesis would similarly involve systematic variation of the concentrations of 2-pyrrolidone, acetylene, and the catalyst to determine their respective impacts on the reaction rate.

Table 1: Experimentally Determined Reaction Orders in the Radical Polymerization of this compound

| Reactant/Initiator/Agent | Experimental Rate Order |

| This compound (Monomer) | 1 |

| 2,2'-azobisisobutyronitrile (Initiator) | 0.77–0.79 |

| Mercapto Acids (Chain Transfer Agent) | 0.26 |

Note: This data is for the polymerization of NVP and is provided for illustrative purposes regarding kinetic studies in a related system.

Investigation of Initiation Mechanisms

The primary industrial synthesis of NVP proceeds via the vinylation of 2-pyrrolidone with acetylene, a reaction catalyzed by a strong base, most commonly potassium hydroxide (KOH). The initiation mechanism for this process is a two-stage event. researchgate.netresearchgate.net

The first stage involves the reaction of 2-pyrrolidone with KOH to form the potassium salt of 2-pyrrolidone. researchgate.netchemicalbook.com This salt is the true catalytic species in the reaction. This acid-base reaction is a crucial initiation step as the resulting pyrrolidonate anion is a much stronger nucleophile than the parent 2-pyrrolidone.

In the second stage, the pyrrolidonate anion attacks a molecule of acetylene. An intermediate is formed, which then reacts with another molecule of 2-pyrrolidone to yield this compound and regenerate the potassium salt of 2-pyrrolidone, allowing the catalytic cycle to continue. researchgate.net

In an alternative synthetic pathway, NVP can be produced through the dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP). The initiation mechanism in this vapor-phase reaction involves the interaction of HEP with the active sites of a solid acid or a mixed oxide catalyst. researchgate.net

For the radical polymerization of NVP, the initiation mechanism depends on the choice of initiator. With initiators like AIBN, the initiation occurs through the thermal decomposition of the initiator to generate free radicals. mdpi.com It has also been shown that mercapto acids can form a high-temperature redox initiating system with AIBN, leading to the formation of radicals that initiate the polymerization. mdpi.combohrium.com

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The choice of catalyst and the specific reaction conditions play a pivotal role in directing the synthetic pathway towards the desired product, this compound, while minimizing the formation of by-products.

In the vinylation of 2-pyrrolidone with acetylene, the use of a potassium salt, generated in situ from KOH, is standard. researchgate.netchemicalbook.com The concentration of the catalyst is typically in the range of 1% to 3% by weight. researchgate.net The reaction is generally carried out at temperatures between 150 to 180 °C and pressures ranging from 0.9 to 1.5 MPa. researchgate.net To ensure safety due to the reactive nature of acetylene under pressure, it is often diluted with an inert gas like nitrogen. researchgate.net

A critical reaction condition that significantly impacts catalyst activity and selectivity is the presence of water. Water in the reaction system can lead to the hydrolysis of the 2-pyrrolidone ring, forming potassium 4-aminobutyrate as a by-product and deactivating the catalyst. researchgate.netrsc.org Therefore, the water content must be meticulously controlled and is typically kept below 0.2% through vacuum distillation and nitrogen bubbling before the introduction of acetylene. researchgate.net Even small amounts of water can significantly reduce the conversion of 2-pyrrolidone and lower the selectivity towards NVP. rsc.org For instance, an increase in water content from 0% to 0.47% has a minimal impact on selectivity, but further increases can cause the selectivity to drop from around 90% to approximately 70%. researchgate.net

In the alternative synthesis route involving the dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP), the choice of catalyst is critical for high selectivity. Commonly used catalysts for this vapor-phase dehydration are metal oxides, such as those of aluminum, zirconium, tin, and silicon. researchgate.net A composite catalyst of zirconium oxide and tin oxide, possessing both acidic and basic centers, has been shown to exhibit strong catalytic activity and high selectivity for NVP. researchgate.net Under optimized conditions, at temperatures between 300 and 340 °C, a single-pass conversion of HEP above 70% with a selectivity to NVP over 90% can be achieved. researchgate.net The addition of a small amount of water to the HEP feed in this process has been reported to surprisingly reduce the formation of the by-product N-ethyl-2-pyrrolidone (NEP) and sustain high conversions of HEP. chemicalbook.com

The use of co-catalysts in the vinylation of 2-pyrrolidone has also been explored to enhance yield and selectivity. For example, hydroxy-end-capped ether oligomers or linear diols with at least four carbon atoms have been used as co-catalysts with alkali metal salts to accelerate the reaction and achieve NVP yields over 90% with minimal polymer residue formation. mdpi.com

Table 2: Influence of Catalysts and Conditions on NVP Synthesis Selectivity

| Synthetic Pathway | Catalyst | Key Reaction Conditions | Achieved Selectivity |

| Vinylation of 2-pyrrolidone | Potassium salt of 2-pyrrolidone | 150-180 °C, 0.9-1.5 MPa, Water content < 0.2% | ~90% |

| Dehydration of N-(2-hydroxyethyl)-2-pyrrolidone | Composite of Zirconium oxide and Tin oxide | 300-340 °C | >90% |

| Dehydration of N-(2-hydroxyethyl)-2-pyrrolidone | Not specified | Addition of water to feed | Reduced N-ethyl-2-pyrrolidone formation |

Advanced Materials Science Applications of Nvp Derived Polymers

Hydrogel Systems Based on NVP and its Copolymers

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers capable of absorbing and retaining large quantities of water or biological fluids. ekb.eg NVP-based hydrogels are of significant interest due to the desirable properties of the PVP polymer, including its excellent transparency and biocompatibility. ekb.eg The development of these hydrogels involves various synthesis and crosslinking strategies to tailor their properties for specific applications, ranging from drug delivery to environmental remediation.

The formation of NVP-based hydrogels can be achieved through several initiation and crosslinking methods, each offering distinct advantages and control over the final network structure.

Ammonium (B1175870) Persulfate (APS) Initiation: A common method for synthesizing crosslinked PVP (CPVP) hydrogels is through free-radical polymerization using a thermal initiator like ammonium persulfate (APS). ekb.egscinito.ai In this process, an aqueous solution of PVP is heated, and APS is added to initiate the crosslinking reaction. ekb.eg Optimal conditions for this synthesis have been identified, involving specific PVP concentrations (e.g., 65-70%), PVP molecular weight, APS-to-PVP weight ratios, reaction temperatures (e.g., 90°C), and reaction times. ekb.egekb.eg

Fenton Reaction: The Fenton reaction, which utilizes a redox pair of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate reactive hydroxyl radicals, can be employed to crosslink polymers. nih.gov This method has been successfully used to prepare PVP hydrogels. nih.goviaea.org The formation and properties of the hydrogel are influenced by parameters such as PVP concentration, the molar ratio of H₂O₂ to Fe(II), and the pH of the solution. nih.gov This technique is also used to create hydrogels from other polymers like gelatin for biomedical applications. frontiersin.org

UV Radiation: Ultraviolet (UV) radiation is another effective method for producing NVP-based hydrogels. dtu.dk This technique involves exposing an aqueous solution of PVP to UV light, often in the presence of a photo-initiator or crosslinker like hydrogen peroxide, which activates a radical mechanism to form intermolecular crosslinks. dtu.dkresearchgate.net The crosslinking process can be controlled by adjusting the irradiation time and the concentrations of the polymer and crosslinker. dtu.dk Direct photocrosslinking without photo-initiators is also possible, offering a versatile alternative to high-energy radiation methods. researchgate.net

Schiff Base Formation: Hydrogels can be formed through the creation of Schiff base linkages, which are dynamic covalent bonds formed between an amine group (-NH₂) and an aldehyde group (–CHO). nih.gov This reaction is reversible and pH-responsive, making it attractive for creating "smart" hydrogels. nih.govnih.gov To create an NVP-based hydrogel using this method, NVP can be copolymerized with monomers containing amine or aldehyde functionalities. The subsequent reaction between these groups on different polymer chains leads to the formation of a crosslinked network. psu.edu The stability of these hydrogels is pH-dependent; they are stable under physiological conditions but can be designed to dissolve in more acidic environments. nih.gov

Table 1: Overview of Synthesis Methodologies for NVP-Based Hydrogels

| Methodology | Initiator/Crosslinker | Mechanism | Key Controlling Parameters |

|---|---|---|---|

| Ammonium Persulfate Initiation | Ammonium Persulfate (APS) | Free-radical polymerization | PVP concentration, PVP molecular weight, APS/PVP ratio, temperature, time ekb.egekb.eg |

| Fenton Reaction | Fe²⁺ / H₂O₂ | Generation of hydroxyl radicals | PVP concentration, [H₂O₂]/[Fe(II)] molar ratio, pH nih.gov |

| UV Radiation | UV light (with or without photo-initiator like H₂O₂) | Radical mechanism via photo-initiation | Irradiation time, polymer concentration, crosslinker concentration dtu.dk |

| Schiff Base Formation | Reaction between amine and aldehyde groups | Formation of dynamic covalent imine bonds | pH, concentration of functional groups nih.govnih.gov |

Crosslinking is a critical process that transforms soluble polymer chains into an insoluble, three-dimensional hydrogel network, governing the material's mechanical and physicochemical properties. nih.govmdpi.com

The crosslinking of NVP polymers can occur through two primary mechanisms:

Chemical Crosslinking: This involves the formation of strong covalent bonds. It can be initiated by radiation or chemical agents, leading to a durable network. researchgate.netnih.gov Common chemical crosslinking agents include molecules with multiple vinyl groups, such as N,N′-methylene-bis-acrylamide (MBA) or ethylene (B1197577) glycol dimethacrylate (EGDMA), which are incorporated during polymerization. nih.govresearchgate.netindexcopernicus.com

Physical Crosslinking: This relies on weaker, non-covalent interactions such as hydrogen bonds or electrostatic forces. indexcopernicus.comtus.ie For instance, hydrogels formed from copolymers of NVP and acrylic acid can be physically crosslinked by hydrogen bonding between the carbonyl group of PVP and the carboxylic acid group of polyacrylic acid. tus.ie

Several parameters significantly influence the crosslinking density and, consequently, the hydrogel's properties: